2,2-diethoxyacetic Acid

Description

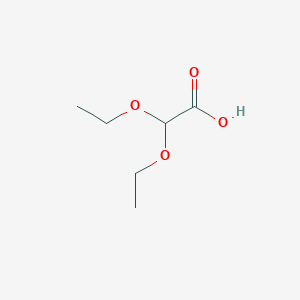

Structure

2D Structure

3D Structure

Properties

CAS No. |

20461-86-3 |

|---|---|

Molecular Formula |

C6H12O4 |

Molecular Weight |

148.16 g/mol |

IUPAC Name |

2,2-diethoxyacetic acid |

InChI |

InChI=1S/C6H12O4/c1-3-9-6(5(7)8)10-4-2/h6H,3-4H2,1-2H3,(H,7,8) |

InChI Key |

WFVKIANRKSZMGB-UHFFFAOYSA-N |

SMILES |

CCOC(C(=O)O)OCC |

Canonical SMILES |

CCOC(C(=O)O)OCC |

Synonyms |

2,2-diethoxyacetic acid |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Diethoxyacetic Acid and Its Precursors

Classical and Modified Synthetic Routes to 2,2-Diethoxyacetic Acid

Hydrolysis of Ethyl 2,2-Diethoxyacetate

The hydrolysis of esters is a fundamental reaction that can be catalyzed by either an acid or a base. libretexts.org

Acid-Catalyzed Hydrolysis: This method involves heating the ester with an excess of water in the presence of a strong acid catalyst. libretexts.org The reaction is reversible and represents the reverse of esterification. libretexts.org To drive the equilibrium towards the products, a large excess of water is typically used. chemguide.co.uk For instance, the acidic hydrolysis of ethyl acetate (B1210297) yields acetic acid and ethanol (B145695). libretexts.org

Base-Catalyzed Hydrolysis (Saponification): When a base such as sodium hydroxide (B78521) or potassium hydroxide is used, the reaction is known as saponification. libretexts.org This process is irreversible and goes to completion, yielding a carboxylate salt and an alcohol. libretexts.orgchemguide.co.uk The alkaline hydrolysis of ethyl acetate, for example, is an irreversible second-order reaction that produces sodium acetate. ijcce.ac.ir To obtain the free carboxylic acid from the salt, a strong acid is added to the reaction mixture after the initial hydrolysis. chemguide.co.uk

A specific example of preparing this compound involves the reaction of dichloroacetic acid with sodium ethylate, followed by acidification with hydrochloric acid to form the free acid. google.com

Alternative Esterification Approaches to Ethyl 2,2-Diethoxyacetate

Ethyl 2,2-diethoxyacetate can be synthesized through several routes, with the reaction of dichloroacetic acid and sodium ethoxide being a common method. orgsyn.org This is followed by esterification. orgsyn.org The esterification can be achieved using ethyl iodide with the sodium or silver salt of diethoxyacetic acid, or more conveniently with ethanol and an acid catalyst. orgsyn.org

One detailed procedure involves preparing sodium ethoxide from sodium and absolute ethanol. orgsyn.org Dichloroacetic acid is then added, leading to the formation of sodium chloride and a yellow-orange solution. orgsyn.org After refluxing and cooling, a solution of hydrogen chloride in absolute ethanol is added. orgsyn.org The mixture is then neutralized, filtered, and the product is obtained by distillation under reduced pressure, yielding 45-50% of ethyl diethoxyacetate. orgsyn.org

An alternative synthesis involves the reaction of the hemiacetal of ethyl glyoxylate (B1226380) with ethanol in the presence of hydrogen chloride. orgsyn.org Other reported methods include the treatment of 1,2-diethoxy-1,1,2-trichloroethane or 1,2-diethoxy-1-chloroethane with ethanol in the presence of pyridine. orgsyn.org

A method for synthesizing 2,2-diethoxyethanol (B41559) involves the hydrolysis of a compound to dichloroacetic acid, which then reacts with caustic alcohol in absolute ethanol. google.com Subsequent cooling and addition of hydrochloric acid ethanol solution, pH adjustment, filtration, and distillation yield ethyl 2,2-diethoxyacetate. google.com

The following table summarizes a typical synthesis of ethyl 2,2-diethoxyacetate:

| Reactant 1 | Reactant 2 | Reagents | Product | Yield | Reference |

| Dichloroacetic acid | Sodium ethoxide | Ethanol, Hydrogen chloride | Ethyl 2,2-diethoxyacetate | 45-50% | orgsyn.org |

Preparation of Related Glyoxylic Acid Acetals and Derivatives

The synthesis of glyoxylic acid and its derivatives has been extensively studied, with various starting materials and methods being employed. google.com These compounds are valuable precursors for more complex molecules. google.com

One significant route to glyoxylic acid derivatives is through the ozonolysis of dialkyl maleates in an aliphatic alcohol, followed by catalytic hydrogenation. google.com This process yields acetals of the formula (I) which can then be hydrolyzed to glyoxylic acid. google.com For example, the ozonolysis of dimethyl maleate (B1232345) in methanol, followed by hydrogenation, can produce the methyl hemiacetal of methyl glyoxylate. google.com

The preparation of glyoxylic acid alkyl ester hemiacetals from maleic acid esters has been described, although separation from byproducts can be challenging. google.com A patented process details the preparation of alkyl glyoxylate semi-acetals by ozonolysis of a dialkyl maleate in an aliphatic alcohol, followed by catalytic hydrogenation of the resulting peroxide-containing solution. google.com

Glyoxylic acid itself can be prepared by oxidizing glyoxal (B1671930) with hot nitric acid, though this reaction is highly exothermic. wikipedia.org A more controlled method involves the oxidation of glyoxal in an aqueous solution containing a small amount of glyoxylic acid, with continuous addition of nitric acid. google.com

Furthermore, glyoxylic acid and its acetal (B89532) derivatives can undergo decarboxylative cross-coupling reactions, acting as formylation agents. researchgate.net For instance, a palladium-catalyzed enantioselective three-component reaction of glyoxylic acid, sulfonamides, and aryltrifluoroborates provides access to α-arylglycine derivatives. beilstein-journals.org

The following table provides examples of the synthesis of glyoxylic acid derivatives:

| Starting Material | Reagents | Product | Application | Reference |

| Dialkyl maleate | Ozone, Aliphatic alcohol, Hydrogenation catalyst | Alkyl glyoxylate semi-acetals | Precursor to glyoxylic acid | google.com |

| Glyoxal | Nitric acid | Glyoxylic acid | Industrial chemical | google.com |

| Glyoxylic acid, Sulfonamides, Aryltrifluoroborates | Palladium catalyst | α-Arylglycine derivatives | Building blocks for peptides | beilstein-journals.org |

| Dichloroacetic acid, Urea | Condensing agent (e.g., HCl) | Allantoin | Pharmaceutical intermediate | google.com |

Advanced Organic Transformations Involving 2,2 Diethoxyacetic Acid

Decarboxylative Coupling Reactions

Decarboxylative coupling reactions are a class of chemical transformations where a carboxylic acid is coupled with another molecule, accompanied by the loss of carbon dioxide (CO2). wikipedia.org This strategy offers a significant advantage as it utilizes readily available and relatively inexpensive carboxylic acids. wikipedia.org The decarboxylation process often generates a reactive radical intermediate that can then participate in carbon-carbon bond formation. In the context of 2,2-diethoxyacetic acid, this approach has been successfully employed to generate a diethoxyacetyl radical, which serves as a key intermediate in the synthesis of more complex molecules.

A notable application of this compound is in the photocatalytic synthesis of α-aminoacetals through a decarboxylative coupling reaction with imines. acs.orgresearchgate.netnih.govacs.org This atom-economical process provides a direct route to α-aminoacetal derivatives, which are valuable precursors to α-aminoaldehydes, important building blocks in organic synthesis. acs.orgorganic-chemistry.org This method offers a more efficient alternative to traditional multi-step syntheses that often require harsh reagents. organic-chemistry.org The reaction is typically carried out under visible light irradiation in the presence of a photocatalyst, a radical initiator, and a base. organic-chemistry.org

The efficiency of α-aminoacetal synthesis via the photocatalytic decarboxylative coupling of this compound and imines is highly dependent on the reaction conditions. Researchers have systematically optimized various parameters to achieve high yields. Key factors that have been investigated include the choice of photocatalyst, oxidant, base, and solvent.

A commonly employed photocatalyst for this transformation is 4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene). organic-chemistry.org The selection of an appropriate oxidant and base is also crucial. Studies have shown that the combination of ammonium (B1175870) persulfate ((NH4)2S2O8) as an oxidant and cesium carbonate (Cs2CO3) as a base in dimethyl sulfoxide (B87167) (DMSO) provides optimal results. organic-chemistry.org The reaction proceeds efficiently under visible light, highlighting its potential as a green and sustainable synthetic method. organic-chemistry.org

| Entry | Photocatalyst | Oxidant | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | 4CzIPN | (NH4)2S2O8 | Cs2CO3 | DMSO | High |

| 2 | [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 | (NH4)2S2O8 | Cs2CO3 | DMSO | Moderate |

| 3 | 4CzIPN | K2S2O8 | Cs2CO3 | DMSO | Moderate |

| 4 | 4CzIPN | (NH4)2S2O8 | K2CO3 | DMSO | Low |

| 5 | 4CzIPN | (NH4)2S2O8 | Cs2CO3 | DMF | Moderate |

The photocatalytic decarboxylative coupling of this compound with imines exhibits a broad substrate scope and excellent functional group tolerance. acs.orgacs.orgacs.orgresearchgate.net This versatility makes it a highly valuable tool for the synthesis of a diverse library of α-aminoacetals. The reaction accommodates a wide range of imines, including those bearing both electron-donating and electron-withdrawing groups on the aromatic ring.

Furthermore, the reaction is tolerant of various functional groups, such as halogens, ethers, and esters, which may be sensitive to other reaction conditions. This tolerance allows for the late-stage functionalization of complex molecules, a crucial aspect in drug discovery and development. The ability to incorporate heterocyclic and halogenated substrates further expands the synthetic utility of this methodology. organic-chemistry.org

| Entry | Imine Substituent | Yield (%) |

|---|---|---|

| 1 | 4-Methoxy | 92 |

| 2 | 4-Methyl | 85 |

| 3 | H | 88 |

| 4 | 4-Fluoro | 81 |

| 5 | 4-Chloro | 78 |

| 6 | 4-Bromo | 75 |

| 7 | 4-Trifluoromethyl | 65 |

| 8 | 2-Naphthyl | 83 |

| 9 | 3-Thienyl | 72 |

In addition to its application in α-aminoacetal synthesis, this compound is also a key reagent in the construction of propargylic acetals. rsc.orgresearchgate.net These motifs are present in various natural products and bioactive molecules. A significant advancement in this area is the decarboxylative cross-coupling of this compound with alkynyl bromides. rsc.orgnih.gov This reaction provides a streamlined approach to propargylic acetals, which can be further transformed into other valuable compounds.

The assembly of propargylic acetals from this compound and alkynyl bromides is often achieved using visible-light-promoted protocols. nih.govrsc.org These methods are advantageous due to their mild reaction conditions and reduced environmental impact. An organo-photoredox-based protocol has been developed that utilizes this compound as the acetal (B89532) source and a photocatalyst, such as 4CzIPN, to facilitate the reaction. nih.govrsc.org This process avoids the need for an additional oxidant, making it compatible with a wider range of functional groups. nih.gov The reaction proceeds through the formation of an acetal radical via decarboxylation, which then adds to the alkynyl bromide. nih.govrsc.org

The visible-light-promoted decarboxylative cross-coupling reaction exhibits a broad scope with respect to the alkynyl bromide substrate. nih.govresearchgate.net The reaction is effective for a variety of arylethynyl bromides, including those with both electron-donating and electron-withdrawing substituents on the aromatic ring. Furthermore, the protocol has been successfully applied to alkynyl bromides bearing heteroaryl rings such as thiophene, pyridine, and indole. nih.govacs.org This wide substrate scope underscores the versatility of this method for the synthesis of diverse propargylic acetals.

| Entry | Alkynyl Bromide Substituent | Yield (%) |

|---|---|---|

| 1 | Phenyl | 85 |

| 2 | 4-Tolyl | 82 |

| 3 | 4-Methoxyphenyl | 88 |

| 4 | 4-Fluorophenyl | 78 |

| 5 | 4-Chlorophenyl | 75 |

| 6 | 4-Bromophenyl | 72 |

| 7 | 2-Thienyl | 70 |

| 8 | 3-Pyridyl | 65 |

| 9 | 1-Indolyl | 68 |

Formylation Reactions via Diethoxymethyl Radical Generation

A key reactive intermediate derived from this compound is the diethoxymethyl radical. This species is typically generated through a photoredox-catalyzed process involving sequential oxidation and decarboxylation. acs.orgacs.orgnih.gov The organic dye 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) is often employed as the photocatalyst, which, upon excitation with visible light, facilitates the formation of the radical. acs.orgacs.orgresearchgate.net This diethoxymethyl radical serves as a formyl radical equivalent in subsequent chemical transformations. acs.orgnih.gov

A noteworthy application of the diethoxymethyl radical is the formylation of aryl halides and triflates, which is achieved through a synergistic combination of photoredox and nickel catalysis. acs.orgresearchgate.netresearchgate.net This dual catalytic system allows for the formylation of a wide range of substrates, including less reactive aryl chlorides. acs.orgresearchgate.net The reaction proceeds via a two-step mechanism where the diethoxymethyl radical is first generated in situ from this compound through a 4CzIPN-mediated photoredox reaction. acs.orgresearchgate.netresearchgate.net Subsequently, this radical engages in a nickel-catalyzed substitution reaction with aryl halides or triflates to yield the corresponding aromatic aldehydes. acs.orgresearchgate.netresearchgate.net This method is distinguished by its mild reaction conditions and tolerance of a broad array of functional groups, enabling the synthesis of diverse and complex aromatic aldehydes. acs.orgresearchgate.netunibo.it The synergy between the photoredox and copper catalysis has also been explored to overcome the quenching effect of Cu(II) ions, providing a sustainable route for these transformations. nih.govnih.gov

Table 1: Synergistic Nickel- and Photoredox-Catalyzed Formylation of Aryl Halides and Triflates

| Entry | Aryl Halide/Triflate | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Bromobenzonitrile | 4-Formylbenzonitrile | 95 |

| 2 | 4-Chlorobenzonitrile | 4-Formylbenzonitrile | 85 |

| 3 | Methyl 4-bromobenzoate | Methyl 4-formylbenzoate | 92 |

| 4 | 4-Bromoacetophenone | 4-Formylacetophenone | 88 |

| 5 | Phenyl triflate | Benzaldehyde | 75 |

Data sourced from studies on synergistic catalysis in formylation reactions. acs.orgresearchgate.netresearchgate.net

The utility of this compound extends to the formylation of fluoroalkyl imines, a transformation facilitated by visible-light-enabled hydrogen atom transfer (HAT) catalysis. acs.orgnih.gov This process provides a general and efficient route to masked fluoroalkyl amino aldehydes, which are valuable building blocks for bioactive and pharmaceutical compounds. researchgate.netacs.org A synergistic catalytic effect between the photosensitizer and a hydrogen atom transfer agent is crucial for this reaction. researchgate.netacs.org The resulting masked aldehydes can be readily deprotected to reveal the free aldehyde functionality, which can then be converted into other derivatives such as β-fluoroalkyl β-amino alcohols. researchgate.netacs.org In a related photocatalytic approach, α-aminoacetals have been synthesized through the decarboxylative coupling of imines and this compound. researchgate.net

Table 2: Visible-Light-Mediated Formylation of Fluoroalkyl Imines

| Entry | Fluoroalkyl Imine | Product | Yield (%) |

|---|---|---|---|

| 1 | N-Benzyl-1-(trifluoromethyl)methanimine | N-Benzyl-2,2-diethoxy-1-(trifluoromethyl)ethan-1-amine | 85 |

| 2 | N-(4-Methoxyphenyl)-1-(trifluoromethyl)methanimine | N-(4-Methoxyphenyl)-2,2-diethoxy-1-(trifluoromethyl)ethan-1-amine | 78 |

| 3 | N-Phenyl-1-(pentafluoroethyl)methanimine | N-Phenyl-2,2-diethoxy-1-(pentafluoroethyl)ethan-1-amine | 82 |

Data represents typical yields for the formylation of fluoroalkyl imines under photocatalytic conditions. acs.orgnih.gov

Radical-Mediated Functionalization Reactions

Beyond formylation, this compound is a valuable precursor for other radical-mediated functionalization reactions.

An organo-photoredox catalyzed hydroformylation of aryl olefins (styrenes) using this compound as the formylation reagent has been developed. acs.orgacs.orgnih.gov This reaction proceeds through a free radical pathway, distinguishing it from traditional transition metal-promoted ionic hydroformylation processes. acs.orgnih.gov A formyl radical equivalent is generated from this compound via a photocatalyzed oxidation-decarboxylation sequence, which then adds to the styrene (B11656) substrate in a chemo- and regioselective manner. acs.orgnih.gov The resulting benzylic radical is subsequently reduced and protonated to afford the final aldehyde product in high yields. acs.orgnih.gov This metal-free method tolerates a wide range of functional groups. acs.orgnih.gov

Table 3: Organo-Photoredox Catalyzed Hydroformylation of Aryl Olefins

| Entry | Aryl Olefin | Product | Yield (%) |

|---|---|---|---|

| 1 | Styrene | 2-Phenylpropanal | 90 |

| 2 | 4-Methylstyrene | 2-(p-Tolyl)propanal | 88 |

| 3 | 4-Chlorostyrene | 2-(4-Chlorophenyl)propanal | 85 |

| 4 | 4-Methoxystyrene | 2-(4-Methoxyphenyl)propanal | 92 |

Yields are representative of the regioselective hydroformylation of various styrene derivatives. acs.orgnih.gov

A transition-metal-free, three-component acetalation-pyridylation of alkenes has been developed using this compound, cyanopyridines, and various styrene derivatives. researchgate.netresearchgate.netx-mol.com This reaction is promoted by photoredox catalysis under mild conditions, employing 4CzIPN as the photocatalyst. researchgate.netmdpi.com In this process, the diethoxyacetic acid acts as a radical precursor, which undergoes addition to the alkene. This is followed by the capture of the cyanopyridine to deliver acetal-protected 3-aryl-3-(pyridin-4-yl)propanals. mdpi.com The versatility of this method is demonstrated by its applicability to the late-stage modification of complex molecules and the synthesis of functionalized pyridines. researchgate.netmdpi.com The acetal group in the products can be easily converted to an aldehyde for further transformations. mdpi.com

Nucleophilic Additions and Condensations

In the context of carbonyl chemistry, nucleophilic addition is a fundamental reaction. pressbooks.puble.ac.uk An electrophilic carbonyl carbon is attacked by a nucleophile, leading to the formation of a tetrahedral alkoxide intermediate after the carbon rehybridizes from sp² to sp³. pressbooks.publibretexts.org This intermediate is then typically protonated to yield an alcohol. pressbooks.pub Aldehydes and ketones readily undergo nucleophilic addition with a variety of nucleophiles, including organometallic reagents like Grignard and organolithium reagents, which results in the formation of alcohols. libretexts.org While specific examples of this compound itself acting as the primary substrate in nucleophilic additions and condensations are less commonly documented in the provided search results, its derivatives, particularly the aldehydes formed from the reactions described above, would be expected to readily participate in such transformations.

Synthesis of α-Ketoacetals via Weinreb Amide Intermediates

The synthesis of α-ketoacetals represents a significant transformation in organic chemistry, providing a versatile arrangement of functional groups valuable for subsequent synthetic manipulations. A highly effective method for preparing these compounds involves the use of Weinreb amides derived from α,α-dialkoxyacetic acids, such as this compound. This approach offers a general, straightforward, and efficient route to a wide variety of α-ketoacetals.

The process commences with the preparation of the N-methoxy-N-methylamide of this compound, commonly known as the Weinreb amide. This intermediate is particularly advantageous due to its ability to react with organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), to form a stable five-membered chelate. This chelate prevents the common side reaction of over-addition, which often leads to the formation of tertiary alcohols when esters are treated directly with organometallics. nih.govuib.no

The subsequent nucleophilic addition of an organometallic reagent to the Weinreb amide furnishes the desired α-ketoacetal in high yields. nih.govnih.gov This method is superior to the direct treatment of α,α-dialkoxyacetates with Grignard reagents, which invariably produces a mixture of the target α-ketoacetal and the corresponding tertiary alcohol, necessitating a challenging separation process. nih.gov

The reaction of the Weinreb amide derived from this compound with a variety of nucleophiles has been demonstrated to produce a range of α-ketoacetals in yields spanning from 70% to 99%. nih.govresearchgate.net This versatility makes it a preferred method for accessing these important synthetic intermediates. The synthetic utility of the resulting α-ketoacetals is significant, as they can be key precursors in the synthesis of complex molecules, including pharmaceuticals like (±)-salbutamol. nih.govresearchgate.net

Table 1: Synthesis of α-Ketoacetals via Weinreb Amide Intermediates

| Entry | Organometallic Reagent | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenylmagnesium bromide | 2,2-Diethoxy-1-phenylethan-1-one | 95 |

| 2 | 4-Methylphenylmagnesium bromide | 2,2-Diethoxy-1-(p-tolyl)ethan-1-one | 92 |

| 3 | 4-Methoxyphenylmagnesium bromide | 2,2-Diethoxy-1-(4-methoxyphenyl)ethan-1-one | 90 |

| 4 | 2-Naphthylmagnesium bromide | 1-(2,2-Diethoxyphenyl)-2-naphthylmethanone | 85 |

| 5 | Vinyllithium | 4,4-Diethoxybut-1-en-2-one | 70 |

| 6 | Phenylethynyllithium | 4,4-Diethoxy-1-phenylbut-1-yn-2-one | 75 |

Data sourced from representative studies on the addition of nucleophiles to the Weinreb amide of this compound. nih.gov

Carbonyl Protection Strategies Utilizing this compound Derived Reagents

In multi-step organic synthesis, the protection of reactive functional groups is a critical strategy to prevent undesired side reactions. The carbonyl group, being highly electrophilic, often requires protection from nucleophilic attack. thieme-connect.de Reagents derived from this compound can be employed in carbonyl protection strategies, primarily through the formation of acetals.

Acetals are one of the most serviceable protecting groups for aldehydes and ketones. thieme-connect.de They are generally stable under basic and reductive conditions and are inert to many nucleophiles and organometallic reagents. tcichemicals.com The formation of an acetal from a carbonyl compound typically involves reaction with a diol in the presence of an acid catalyst. organic-chemistry.org

While this compound itself is not directly used as a protecting group, its derivatives can be instrumental in synthesizing reagents for carbonyl protection. For instance, the diethoxyacetyl group can be considered a masked aldehyde. A key application lies in the synthesis of α-aminoacetals. A photocatalytic decarboxylative coupling of an imine with this compound provides a metal-free and redox-neutral pathway to a wide range of protected α-amino aldehydes. researchgate.net In this context, the diethoxyacetal moiety serves to protect the aldehyde functionality within the α-aminoacetal product.

This method is advantageous as it utilizes inexpensive starting materials and proceeds under mild conditions, offering a one-step access to diversely functionalized α-aminoacetals which are valuable building blocks in organic synthesis. researchgate.net The diethoxyacetal group can be later hydrolyzed under acidic conditions to reveal the aldehyde for further transformations. libretexts.org

Table 2: Examples of Protected Carbonyls Derived from this compound Chemistry

| Protected Compound | Synthetic Method | Deprotection Condition |

|---|---|---|

| α-Aminoacetal | Photocatalytic decarboxylative coupling of imine and this compound | Acidic hydrolysis |

This table illustrates the role of the diethoxyacetal group, originating from this compound, in protecting an aldehyde functionality.

Mechanistic Investigations of Reactions Utilizing 2,2 Diethoxyacetic Acid

Radical Pathway Elucidation in Photoredox Catalysis

The use of 2,2-diethoxyacetic acid in photoredox catalysis has been instrumental in developing novel synthetic methodologies. Mechanistic studies have revealed a common pathway involving the generation of a diethoxymethyl radical, which serves as a versatile intermediate for various bond-forming reactions. researchgate.netarizona.eduacs.orgscispace.com

Carboxyl Radical Intermediate Formation

A critical step in the photoredox-catalyzed reactions of this compound is the formation of a carboxyl radical intermediate. nih.govrsc.org This process is initiated by a single-electron transfer (SET) from the carboxylate form of the acid to an excited-state photocatalyst. nih.govrsc.org The oxidation potentials of carboxylates are generally high, necessitating the use of a strongly oxidizing photocatalyst to facilitate this electron transfer. researchgate.net In many instances, the cesium salt of this compound is utilized, which has an oxidation potential of +0.95 V versus the saturated calomel (B162337) electrode (SCE). scispace.comnih.govrsc.org This readily undergoes a SET reaction with an excited photocatalyst like 4CzIPN. nih.govrsc.org

Acetal (B89532) Radical Generation and Reactivity

Following its formation, the carboxyl radical intermediate rapidly undergoes decarboxylation, losing a molecule of carbon dioxide to generate a crucial acetal radical, specifically the diethoxymethyl radical. arizona.eduscispace.comnih.govrsc.org This radical species is a key reactive intermediate that can participate in a variety of subsequent chemical transformations. researchgate.net For example, it can add to substrates such as aryl olefins in a chemo- and regioselective manner, leading to the formation of new carbon-carbon bonds. acs.org The diethoxymethyl radical can also engage in coupling reactions with imines and aryl halides. researchgate.net

Single-Electron Transfer Processes

Single-electron transfer (SET) is a fundamental process that underpins the entire catalytic cycle. nih.govrsc.org The initial SET from the carboxylate to the excited photocatalyst initiates the radical cascade. nih.govrsc.org Subsequently, after the acetal radical has reacted with a substrate, another SET process often occurs. For instance, in the hydroformylation of styrenes, the benzylic radical formed after the addition of the diethoxymethyl radical is reduced by a SET from the anion radical of the photocatalyst to generate a benzylic anion, which is then protonated. acs.org In other reactions, the radical adduct may undergo a SET process to regenerate the ground state of the photocatalyst, thus completing the catalytic cycle. scispace.com

Role of Photocatalysts and Initiators

The choice of photocatalyst is critical for the success of these reactions. Organic dyes and metal complexes that can be excited by visible light are commonly employed. scispace.combeilstein-journals.org A prominent example is 2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile (4CzIPN), a metal-free organophotocatalyst with a high redox potential in its excited state, making it capable of oxidizing carboxylates. researchgate.netnih.govrsc.orgrsc.org Other photocatalysts, such as iridium and ruthenium complexes, are also utilized due to their favorable photoredox properties. beilstein-journals.orgnih.gov In some cases, a dual catalytic system is employed, combining a photoredox catalyst with another catalyst, such as a nickel catalyst for cross-coupling reactions or a chiral Lewis acid for stereocontrol. researchgate.netacs.org The photocatalyst absorbs light and initiates the electron transfer processes that drive the reaction, while initiators, in some protocols, can help to generate the initial radical species. researchgate.netacs.org

| Photocatalyst/Initiator | Role | Reaction Type |

| 4CzIPN | Organic photoredox catalyst | Acetalation, Hydroformylation, Formylation |

| Iridium complexes | Transition metal photoredox catalyst | Dearomatization |

| Ruthenium complexes | Transition metal photoredox catalyst | [2+2] Cycloadditions |

| Nickel complexes | Co-catalyst with a photoredox catalyst | Cross-coupling reactions |

| Chiral Lewis Acids | Co-catalyst with a photoredox catalyst | Enantioselective reactions |

Transition States and Reaction Intermediates

The mechanistic pathways of reactions involving this compound are characterized by a series of transient species, including radical intermediates and, in some cases, ionic intermediates. acs.orgscispace.comnih.govrsc.org The primary intermediates are the carboxyl radical and the subsequent diethoxymethyl radical. scispace.comnih.govrsc.org In reactions with unsaturated compounds, radical adducts are formed, which can then undergo further transformations. scispace.comnih.govrsc.org For example, in the acetalation of alkynyl bromides, a stable bromoalkenyl radical is formed as an intermediate. nih.govrsc.org Computational studies, such as those using density functional theory (DFT), can be employed to model the transition states and calculate the activation energies for the various steps in the reaction mechanism, providing deeper insight into the reaction kinetics and selectivity.

| Reaction | Key Intermediates |

| Acetalation of alkynyl bromides | Carboxyl radical, Diethoxymethyl radical, Bromoalkenyl radical |

| Hydroformylation of styrenes | Carboxyl radical, Diethoxymethyl radical, Benzylic radical, Benzylic anion |

| Decarboxylative coupling with imines | Carboxyl radical, Diethoxymethyl radical |

Catalytic Applications of 2,2 Diethoxyacetic Acid in Organic Synthesis

Organo-Photoredox Catalysis

Organo-photoredox catalysis utilizes organic dyes as photocatalysts that, upon visible light irradiation, can initiate single-electron transfer (SET) processes to activate substrates. 2,2-Diethoxyacetic acid is an effective substrate in these systems, undergoing facile decarboxylation to generate a diethoxymethyl radical, which acts as a formyl radical equivalent or a C1 synthon for various transformations. researchgate.net

In the absence of transition metals, organic photocatalysts can effectively mediate reactions involving this compound. These systems offer a more sustainable and cost-effective alternative to metal-based catalysis.

One notable application is the hydroformylation of aryl olefins. researchgate.net Using an organic dye like 4CzIPN as the photocatalyst, this compound serves as the formylation reagent. This process follows a radical pathway, distinct from traditional ionic hydroformylation reactions that rely on transition metals. researchgate.net The reaction proceeds via the photocatalyst-mediated generation of a formyl radical equivalent from the diethoxyacetic acid, which then adds to the olefin. researchgate.net

Another significant metal-free application is the photoinduced acetalation-pyridylation of alkenes. researchgate.net This transformation employs 4CzIPN as the photocatalyst and cesium carbonate (Cs2CO3) as a base to couple various styrene (B11656) derivatives with cyanopyridines using this compound. researchgate.net This method is valued for its mild conditions and its utility in the late-stage modification of complex molecules, including drugs. researchgate.net

Table 1: Metal-Free Organo-Photoredox Catalyzed Reactions with this compound

| Reaction Type | Photocatalyst | Reagents | Substrate Scope | Key Feature |

|---|---|---|---|---|

| Hydroformylation | 4CzIPN | This compound | Aryl Olefins (Styrenes) | Follows a unique photoredox-promoted, free radical pathway. researchgate.net |

The combination of an organic photoredox catalyst with a transition metal catalyst, such as nickel, creates a powerful dual-catalytic system. This synergistic approach merges the radical-generating capability of photoredox catalysis with the cross-coupling proficiency of nickel catalysis. nih.gov

A prime example involving this compound is the formylation of aryl halides and triflates. researchgate.net This reaction employs an organic dye (e.g., 4CzIPN) and a nickel complex. The process begins with the photoredox-mediated generation of the diethoxymethyl radical from this compound. This radical, which serves as a formyl-radical equivalent, then enters the nickel catalytic cycle to undergo cross-coupling with aryl halides, aryl triflates, and vinyl bromides to yield the corresponding aldehyde products. researchgate.net This method provides a valuable alternative to traditional palladium-catalyzed formylation processes. researchgate.net

Table 2: Photoredox/Nickel Dual-Catalytic Formylation

| Catalytic System | Reagents | Substrate Scope | Mechanistic Steps |

|---|

Role as a Radical Precursor and C1 Synthon

Across these catalytic applications, the fundamental role of this compound is to serve as a convenient precursor to the diethoxymethyl radical. This radical is generated through a sequential single-electron oxidation and decarboxylation process, typically initiated by an excited photocatalyst. researchgate.net

The diethoxymethyl radical is a versatile intermediate. It functions as a C1 synthon , a chemical building block that contributes a single carbon atom to the final product. Specifically, it acts as a formyl radical equivalent , enabling the introduction of an aldehyde functional group (-CHO) after hydrolysis of the initial acetal (B89532) product. researchgate.net

This reactivity is harnessed in several key transformations:

Hydroformylation of Olefins: The radical adds across a double bond, leading to the formation of an aldehyde. researchgate.net

Formylation of Aryl Halides: The radical couples with an aryl group in a nickel-catalyzed cycle. researchgate.net

Coupling with Imines: The radical can add to the C=N bond of imines, leading to the synthesis of α-aminoacetals, which are protected forms of valuable α-amino aldehydes. researchgate.net This photocatalytic decarboxylative coupling provides efficient, one-step access to a diverse range of functionalized α-aminoacetals. researchgate.net

The generation of this radical from an inexpensive and stable carboxylic acid under mild, light-driven conditions highlights the synthetic utility of this compound as a key C1 building block in modern organic chemistry. researchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene) |

| Cesium Carbonate |

| Nickel |

Derivatives and Analogs of 2,2 Diethoxyacetic Acid in Synthetic Chemistry

α-Aminoacetal Derivatives: Synthesis and Further Transformations

α-Aminoacetals are valuable synthetic intermediates as they are stable, protected forms of α-aminoaldehydes, which are themselves important but often unstable building blocks for a variety of organic transformations. acs.org A highly efficient and atom-economical method for synthesizing α-aminoacetals involves the photocatalytic decarboxylative coupling of imines with 2,2-diethoxyacetic acid. acs.orgorganic-chemistry.orgresearchgate.netnih.govacs.org

This reaction proceeds under visible light and utilizes a photocatalyst, such as 4CzIPN, in the presence of an oxidant and a base. acs.orgorganic-chemistry.org The process is believed to occur via a radical-based pathway where a formyl radical equivalent is generated from this compound. This radical then couples with a wide range of imines to afford the corresponding α-aminoacetal products in high yields. organic-chemistry.org The reaction demonstrates broad functional group tolerance, accommodating both electron-rich and electron-deficient imines, as well as heterocyclic and halogenated substrates. organic-chemistry.org This one-step synthesis provides a direct and environmentally friendly alternative to traditional multi-step methods for accessing α-aminoaldehyde derivatives. acs.orgorganic-chemistry.org

Table 1: Photocatalytic Synthesis of α-Aminoacetals from Imines and this compound Reaction conditions typically involve an imine, this compound, a photocatalyst (e.g., 4CzIPN), an oxidant, and a base in a suitable solvent under visible light irradiation.

| Imine Substrate (Reactant 1) | This compound (Reactant 2) | α-Aminoacetal Product | Reported Yield (%) |

|---|---|---|---|

| N-Benzylideneaniline | Yes | 2,2-Diethoxy-1-phenyl-N-phenyl-ethanamine | 95 |

| N-(4-Methylbenzylidene)aniline | Yes | 2,2-Diethoxy-1-(p-tolyl)-N-phenyl-ethanamine | 91 |

| N-(4-Methoxybenzylidene)aniline | Yes | 2,2-Diethoxy-1-(4-methoxyphenyl)-N-phenyl-ethanamine | 89 |

| N-(4-Chlorobenzylidene)aniline | Yes | 1-(4-Chlorophenyl)-2,2-diethoxy-N-phenyl-ethanamine | 96 |

| N-Benzylidene-4-fluoroaniline | Yes | N-(4-Fluorophenyl)-2,2-diethoxy-1-phenyl-ethanamine | 93 |

The synthetic utility of the α-aminoacetals produced lies in their further transformations. The acetal (B89532) group serves as a robust protecting group for the aldehyde functionality, which can be readily deprotected when needed. organic-chemistry.org These liberated α-aminoaldehydes are precursors to a wide array of valuable molecular structures, including enantiomerically enriched amino alcohols and nitrogen-containing heterocycles. acs.org For example, chiral α-amino aldehydes can be employed in rhodium-catalyzed hydroacylation reactions with alkynes to produce synthetically useful chiral α-amino enones. acs.org

Alkynyl Acetal Products: Synthetic Utility in Organic Synthesis

Alkynyl acetals are valuable bifunctional building blocks in organic synthesis. The alkyne moiety serves as a versatile handle for a multitude of transformations, while the acetal group provides a stable, masked aldehyde or ketone. Alkynes are inherently less electrophilic and less polar than their carbonyl counterparts, which expands the range of compatible reaction conditions and allows for greater flexibility in synthetic design. mdpi.com

The synthesis of acetals directly from alkynes can be accomplished through methods like the gold-catalyzed addition of alcohols. mdpi.comresearchgate.net This approach is atom-economical and provides direct access to the desired acetal products. mdpi.com

The synthetic utility of molecules containing both alkyne and acetal functionalities is significant. The alkyne group can participate in a wide variety of reactions, including:

Metal-mediated cycloadditions: Such as [2+2+2] cycloadditions to form complex aromatic and carbocyclic systems. nih.gov

Coupling Reactions: Including Sonogashira, Heck, and other cross-coupling reactions to form new carbon-carbon bonds.

Reductive Couplings: To generate stereodefined alkenes. nih.gov

Hydration: To selectively form ketones.

Alkynyl ketones, which are closely related to alkynyl acetals, are well-established as powerful Michael acceptors and can also act as nucleophiles in aldol (B89426) and Mannich reactions. nih.gov The presence of the acetal group in an alkynyl acetal allows these types of transformations to be carried out on other parts of the molecule without interference from a reactive aldehyde. The acetal can then be hydrolyzed at a later synthetic stage to reveal the carbonyl, enabling further derivatization.

α-Aminoaldehyde and α-Ketoaldehyde Equivalents

Many essential functional groups in organic synthesis, such as α-aminoaldehydes and α-ketoaldehydes, are inherently unstable and prone to polymerization, self-condensation, or decomposition. wikipedia.org Consequently, synthetic chemists rely on stable "equivalents" or masked forms of these functionalities that can be carried through multiple reaction steps before being unveiled at the desired moment. Derivatives of this compound are exemplary in their role as precursors to these valuable synthetic equivalents.

α-Aminoaldehyde Equivalents: As detailed in section 6.1, the photocatalytic coupling of this compound with imines directly produces α-aminoacetals. acs.orgorganic-chemistry.org These α-aminoacetals are robust, isolable compounds that serve as ideal synthetic equivalents for α-aminoaldehydes. organic-chemistry.org The diethyl acetal group effectively protects the highly reactive aldehyde, rendering the molecule stable to a wide range of reaction conditions that the free aldehyde would not tolerate. wikipedia.org This protection strategy is crucial for the construction of complex molecules where the aldehyde functionality is required for a late-stage transformation. organic-chemistry.org

α-Ketoaldehyde Equivalents: Similarly, the diethoxyacetal group can mask one of the carbonyls in a 1,2-dicarbonyl system, thereby acting as an α-ketoaldehyde equivalent. For instance, α,α-diethoxyacetophenone is a stable precursor to phenylglyoxal. The acetal protects the aldehyde portion while allowing chemical transformations to be performed on or adjacent to the ketone. Other related structures, such as α-ketoesters and α-ketothioesters, also function as versatile reagents for introducing the 1,2-dicarbonyl motif into molecules. beilstein-journals.orgnih.gov These equivalents are critical in the synthesis of heterocycles and other complex structures where direct handling of the α-ketoaldehyde would be problematic.

Applications in the Synthesis of Complex Molecular Architectures

The strategic use of derivatives and analogs of this compound has enabled the efficient and elegant synthesis of numerous complex molecular architectures, including natural products and their analogs. The ability to introduce a masked aldehyde functionality allows for creative and convergent synthetic strategies.

Synthesis of Sphingosine (B13886): A notable application is the enantioselective synthesis of the natural product sphingosine. acs.org A key step in this synthesis involves the use of a chiral α-amino aldehyde derived from the amino acid serine. This aldehyde, which can be prepared and handled because of its protected acetal form, undergoes a highly stereospecific hydroacylation reaction. This reaction constructs the core of the sphingosine backbone, demonstrating the power of using stable α-aminoaldehyde equivalents in the synthesis of biologically important molecules. acs.org

Synthesis of Alkaloids: Derivatives containing the α-ketoester moiety have been instrumental in the synthesis of various alkaloids. In a synthesis of (rac)-corynoxine, an oxindole (B195798) alkaloid, an α-ketoester was introduced via a chemoselective Mannich reaction. beilstein-journals.org In another example, the synthesis of the pyrrolizidine (B1209537) alkaloid (rac)-isoretronecanol, a key step involved a photochemical reaction of a ketoester to construct the characteristic bicyclic core of the molecule. beilstein-journals.org These examples highlight the versatility of the keto-acetal and keto-ester functionalities as key reactive intermediates in the construction of complex heterocyclic frameworks.

The use of these building blocks, derived conceptually or directly from precursors like this compound, underscores a fundamental principle in modern organic synthesis: the use of protecting groups and stable synthetic equivalents to manage and control reactivity in the assembly of complex molecular targets.

Emerging Research Frontiers and Future Perspectives

Development of Novel Catalytic Systems for 2,2-Diethoxyacetic Acid Transformations

A significant frontier in the application of this compound involves the development of innovative catalytic systems to mediate its transformations. A notable breakthrough is the use of visible-light photoredox catalysis for the decarboxylative coupling of imines with this compound to synthesize α-aminoacetals. organic-chemistry.orgacs.orgnih.gov This atom-economical carbon-carbon bond formation strategy provides an efficient pathway to α-aminoaldehyde derivatives, which are valuable synthetic building blocks. acs.orgresearchgate.net

The optimized catalytic system for this transformation employs 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN), a metal-free organic photocatalyst, in combination with an oxidant such as ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) and a base like cesium carbonate (Cs₂CO₃). organic-chemistry.org The reaction proceeds efficiently under visible light, typically from blue LEDs, and demonstrates broad functional group tolerance. organic-chemistry.org This photocatalytic method generates a diethoxymethyl radical from this compound through a sequential oxidation-decarboxylation process. researchgate.net This radical, serving as a formyl radical equivalent, then couples with various imines to produce the desired α-aminoacetal products in high yields. organic-chemistry.org

The versatility of this novel catalytic approach is highlighted by its compatibility with a wide range of substrates, including those with electron-rich and electron-deficient moieties. organic-chemistry.org The research findings demonstrate the successful synthesis of diversely functionalized α-aminoacetals, establishing a promising platform for further synthetic explorations. acs.orgnih.gov

Green Chemistry Approaches in this compound Mediated Reactions

The emerging applications of this compound are increasingly aligned with the principles of green chemistry. The photocatalytic methods described above serve as a prime example, offering an environmentally benign alternative to traditional synthetic routes that often require harsh reagents and generate significant waste. organic-chemistry.orgacs.org

Key green chemistry aspects of these novel reactions include:

Atom Economy : The decarboxylative coupling is an atom-economical process where most of the atoms from the reactants are incorporated into the final product, minimizing waste. organic-chemistry.orgnih.govresearchgate.net

Use of Renewable Energy : The reactions are driven by visible light, an abundant and renewable energy source, which reduces the reliance on fossil fuel-based energy for heating. sigmaaldrich.comresearchgate.net

Catalytic Reagents : The use of a metal-free organic photocatalyst (4CzIPN) in catalytic amounts is a significant advantage. organic-chemistry.org This avoids the use of stoichiometric and often toxic heavy metal reagents, simplifying purification and reducing environmental impact. beilstein-journals.org

Mild Reaction Conditions : These transformations are typically conducted at room temperature, avoiding the energy costs and potential side reactions associated with high-temperature processes. sigmaaldrich.com

By providing a practical, efficient, and more environmentally friendly method for synthesizing valuable chemical intermediates like functionalized α-aminoaldehydes, these green approaches represent a sustainable direction for the future use of this compound in chemical synthesis. organic-chemistry.org

Computational and Theoretical Studies of this compound Reactivity

Understanding the underlying reaction mechanisms is crucial for optimizing existing transformations and designing new ones. For the photocatalytic transformations involving this compound, mechanistic studies have been pivotal. Light/dark experiments and quantum yield measurements have substantiated that the reaction proceeds via a photocatalytic pathway. acs.org

Mechanistic investigations confirm a radical-based pathway for the decarboxylative coupling with imines. organic-chemistry.org The proposed mechanism involves the generation of a diethoxymethyl radical from this compound. This radical species then adds to the imine, forming a nitrogen-centered radical intermediate, which is subsequently reduced and protonated to yield the final α-aminoacetal product. organic-chemistry.org While detailed computational results are often found within the supporting information of primary research articles, the experimental evidence strongly supports this radical-mediated mechanism. acs.org These foundational mechanistic insights are critical for predicting the reactivity of this compound and for the rational design of future catalytic systems.

Potential in Advanced Materials and Polymer Science Research

While the direct polymerization of this compound is not yet a focus of research, its derivatives, particularly the α-aminoacetals and the α-aminoaldehydes they can be converted to, represent a promising frontier in materials science. organic-chemistry.org These molecules serve as highly functionalized and versatile building blocks that could be incorporated into novel polymers and advanced materials. organic-chemistry.org

The aldehyde functional group, in particular, is a versatile handle for various polymerization and modification reactions. For instance, aldehydes can participate in condensation reactions to form a range of polymers. The synthesis of polymers with amino acid side chains has been achieved through the reaction of aldehyde-functionalized polymers with amino acids via reductive amination. unimelb.edu.auresearchgate.net This suggests a potential pathway where α-aminoaldehydes derived from this compound could be used as monomers or functionalizing agents to impart specific properties to polymers. The Strecker synthesis, which uses aldehydes to produce α-amino acids, further highlights the potential of these derivatives as precursors to polypeptides and polyesters. semanticscholar.orgbohrium.com

The ability to generate a diverse library of functionalized α-aminoaldehydes from this compound opens up possibilities for creating "designer" polymers with tailored properties for applications in medicine and materials chemistry. organic-chemistry.org Future research may focus on leveraging these unique synthons for the development of new biodegradable polymers, functional surfaces, and other advanced materials.

Q & A

Basic: What are the established synthetic routes for 2,2-diethoxyacetic acid, and what are the critical reaction parameters?

Methodological Answer:

this compound is typically synthesized via esterification and subsequent hydrolysis. A common approach involves reacting diethyl oxalate with a methylating agent (e.g., methyl iodide) under basic conditions (e.g., sodium methoxide), followed by acid hydrolysis to yield the final product. Key parameters include:

- Reagent purity : Use anhydrous conditions to prevent side reactions.

- Temperature control : Maintain ≤40°C during methylation to avoid decomposition.

- Acid selection : Hydrochloric or sulfuric acid for efficient hydrolysis .

Advanced routes include photocatalytic decarboxylative coupling with imines using Ru(bpy)₃²⁺ as a catalyst under visible light, enabling α-aminoacetal synthesis .

Advanced: How can photocatalytic decarboxylative coupling of this compound be optimized for asymmetric synthesis?

Methodological Answer:

The reaction efficiency depends on:

- Catalyst loading : Non-stoichiometric Ru(bpy)₃²⁺ (0.5–2 mol%) minimizes cost while maintaining yield.

- Light source : Blue LEDs (450–470 nm) enhance excitation of the Ru complex.

- Substrate scope : Electron-deficient imines (e.g., aryl-substituted) show higher reactivity.

- Radical initiators : Diethyl azodicarboxylate (DEAD) improves radical chain propagation.

Post-reaction, purify via column chromatography (silica gel, ethyl acetate/hexane) to isolate α-aminoacetals in >75% yield .

Basic: What analytical techniques are recommended for characterizing this compound and its derivatives?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR to confirm ethoxy group integration (δ 1.2–1.4 ppm for CH₃, δ 3.5–4.0 ppm for OCH₂).

- Mass spectrometry (MS) : ESI-MS in negative ion mode for molecular ion detection (C₆H₁₂O₄, [M-H]⁻ at m/z 147).

- FT-IR : Strong C=O stretch at ~1730 cm⁻¹ and C-O-C bands at 1100–1250 cm⁻¹ .

For toxicology studies, combine HPLC-UV (λ = 210 nm) with derivatization (e.g., p-nitrobenzyl esters) to enhance sensitivity .

Advanced: How do reaction conditions influence the stability of this compound in aqueous environments?

Methodological Answer:

Stability is pH-dependent:

- Acidic conditions (pH <3) : Rapid hydrolysis to glycolic acid derivatives.

- Neutral/basic conditions (pH 7–12) : Stable for >48 hours at 25°C.

Degradation products (e.g., diethyl ether) can be monitored via GC-MS. Store at 2–8°C in amber vials under nitrogen to prolong shelf life .

Advanced: What mechanisms underlie the radical-mediated decarboxylation of this compound in photoredox catalysis?

Methodological Answer:

The Ru(bpy)₃²⁺ catalyst absorbs visible light, generating an excited state (Ru²⁺) that oxidizes this compound (E₁/₂ = +1.2 V vs SCE) to a carboxyl radical. This radical undergoes β-scission, releasing CO₂ and forming an ethoxyethyl radical, which couples with imines to yield α-aminoacetals. Key intermediates are characterized via EPR spectroscopy .

Basic: How should researchers address contradictions in reported toxicity data for alkoxyacetic acids?

Methodological Answer:

Discrepancies arise from:

- Model systems : Rodent vs. human cell line data (e.g., LD₅₀ variations).

- Exposure routes : Oral vs. dermal absorption rates.

Standardize assays using OECD Guidelines (e.g., Test No. 423 for acute toxicity) and validate via LC-MS/MS quantification of metabolites (e.g., 2,2-diethoxyacetyl glycine) .

Advanced: What role do ether linkages in this compound play in coordinating metal catalysts?

Methodological Answer:

The ethoxy groups act as Lewis bases, coordinating to transition metals (e.g., Ru, Ir) to stabilize intermediates in photoredox cycles. EXAFS studies show a binding constant (Kd) of 5.6 × 10⁻⁴ M for Ru complexes, enhancing electron transfer efficiency. This coordination is critical for catalytic turnover in cross-coupling reactions .

Basic: What safety protocols are essential for handling this compound in the laboratory?

Methodological Answer:

- PPE : Nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., CO₂).

- Spill management : Absorb with silica gel, neutralize with 5% sodium bicarbonate, and dispose as hazardous waste .

Advanced: How can computational modeling predict the reactivity of this compound in novel reaction systems?

Methodological Answer:

Employ DFT calculations (B3LYP/6-31G*) to:

- Map frontier molecular orbitals (HOMO/LUMO) for electron transfer propensity.

- Simulate transition states for decarboxylation (activation energy ~25 kcal/mol).

Validate with kinetic isotope effects (KIE) using deuterated analogs (e.g., this compound-d₃) .

Basic: What are the key differences in spectral data between this compound and its methyl ester derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.